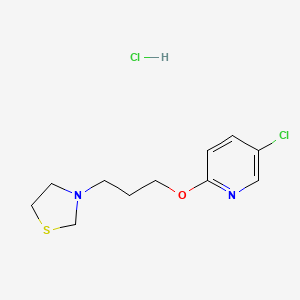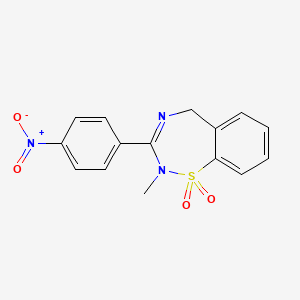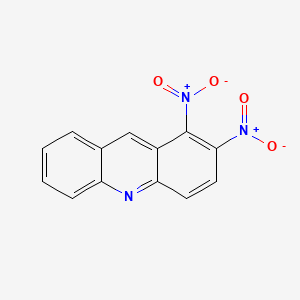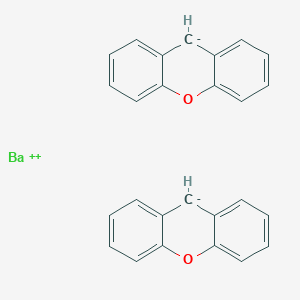
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester is an organophosphorus compound with the molecular formula C13H28NO3P. This compound is characterized by the presence of a phosphonic acid ester group and a piperidinylmethyl group. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester typically involves the reaction of piperidine with dibutyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
[ \text{Piperidine} + \text{Dibutyl phosphite} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are common in industrial settings to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding phosphonic acid.
Substitution: The piperidinylmethyl group can participate in substitution reactions with suitable electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Formation of phosphonic acid and butanol.
Substitution: Formation of substituted phosphonic acid esters.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antibacterial or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphonic acid group can participate in hydrogen bonding and electrostatic interactions, while the piperidinylmethyl group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (1-piperidinylmethyl)-, diethyl ester
- Phosphonic acid, (1-piperidinylmethyl)-, dimethyl ester
- Phosphonic acid, (1-piperidinylmethyl)-, diphenyl ester
Uniqueness
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester is unique due to its specific ester groups and the presence of the piperidinylmethyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
51770-59-3 |
|---|---|
Formule moléculaire |
C14H30NO3P |
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
1-(dibutoxyphosphorylmethyl)piperidine |
InChI |
InChI=1S/C14H30NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)14-15-10-8-7-9-11-15/h3-14H2,1-2H3 |
Clé InChI |
MUGPDOWXASATHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CN1CCCCC1)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)



![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)


